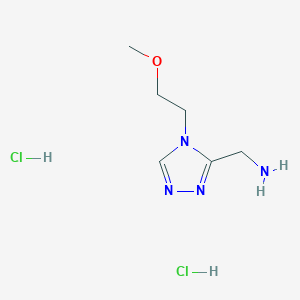
Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate, commonly referred to as ethyl-2-AAPTC, is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical research, and as a model compound in biophysical studies. Ethyl-2-AAPTC is a relatively new compound, and its full potential is still being explored.
科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis and Antioxidant Evaluation : Research has demonstrated the utility of ethyl acetoacetate, a compound closely related to Ethyl 2-(acetylamino)-4-phenyl-1,3-thiazole-5-carboxylate, in synthesizing isoxazolone derivatives with significant antioxidant properties. These derivatives were synthesized through a three-component reaction involving aromatic aldehydes and hydroxylamine hydrochloride, showcasing the compound's versatility in creating biologically relevant molecules (Laroum et al., 2019).
Antioxidant Capacity Reaction Pathways : Another study focused on the ABTS/PP decolorization assay, highlighting the reaction pathways of antioxidants. This research provides insights into the chemical interactions and transformations relevant to this compound, especially in the context of its antioxidant potential (Ilyasov et al., 2020).
Heterocyclic Compound Synthesis : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, similar in structure and reactivity to this compound, shows its significance as a scaffold for synthesizing a wide range of heterocyclic compounds. This versatility underscores the compound's importance in the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
Applications in Materials Science
- Ionic Liquids with Polysaccharides : Research into the interactions of ionic liquids with polysaccharides, using cellulose as a model, can be paralleled to the study of this compound. Such studies are foundational in developing new, biocompatible, and biodegradable materials for various applications, from medical to environmental (Heinze et al., 2008).
特性
IUPAC Name |
ethyl 2-acetamido-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)12-11(10-7-5-4-6-8-10)16-14(20-12)15-9(2)17/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBUGVRZWGSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2569190.png)
![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2569195.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)

![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)



![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)